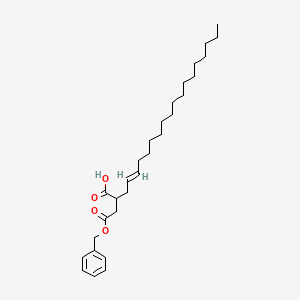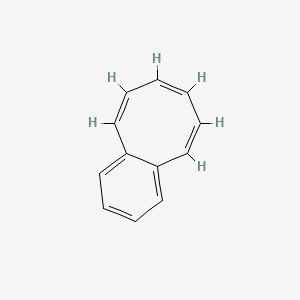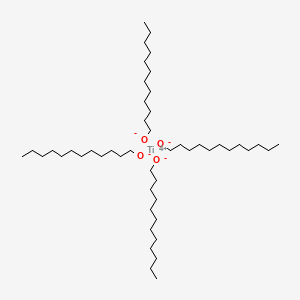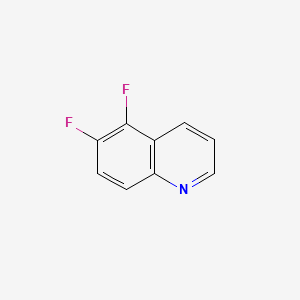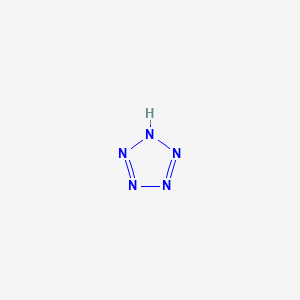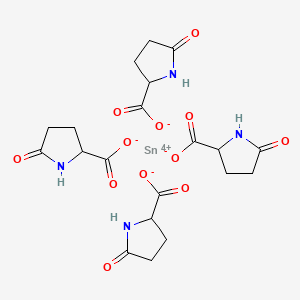
Tin tetrakis(5-oxo-DL-prolinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin tetrakis(5-oxo-DL-prolinate): is a chemical compound with the molecular formula C20H24N4O12Sn and a molecular weight of 631.10 g/mol . It is a coordination complex where a tin(IV) ion is coordinated to four 5-oxo-DL-prolinate ligands. This compound is of interest due to its unique structural and chemical properties, making it valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tin tetrakis(5-oxo-DL-prolinate) typically involves the reaction of tin(IV) chloride with 5-oxo-DL-proline in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
SnCl4+4C5H7NO3→Sn(C5H7NO3)4+4HCl
Industrial Production Methods: Industrial production methods for tin tetrakis(5-oxo-DL-prolinate) may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and precise control of reaction parameters are essential to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Tin tetrakis(5-oxo-DL-prolinate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-prolinate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin complexes, while reduction can produce tin(II) complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tin tetrakis(5-oxo-DL-prolinate) is used as a precursor in the synthesis of other tin-containing compounds. It is also studied for its coordination chemistry and structural properties.
Biology: In biological research, this compound is investigated for its potential interactions with biomolecules and its effects on biological systems.
Medicine: Research is ongoing to explore the potential medicinal applications of tin tetrakis(5-oxo-DL-prolinate), including its use as a therapeutic agent or in drug delivery systems.
Industry: In industrial applications, tin tetrakis(5-oxo-DL-prolinate) is used in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which tin tetrakis(5-oxo-DL-prolinate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin(IV) center can coordinate with various functional groups, influencing the activity of the target molecules. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Tin tetrakis(acetate): Another tin(IV) complex with acetate ligands.
Tin tetrakis(benzoate): A tin(IV) complex with benzoate ligands.
Tin tetrakis(oxalate): A tin(IV) complex with oxalate ligands.
Uniqueness: Tin tetrakis(5-oxo-DL-prolinate) is unique due to the presence of the 5-oxo-DL-prolinate ligands, which impart specific structural and chemical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other tin(IV) complexes.
Eigenschaften
CAS-Nummer |
84962-42-5 |
|---|---|
Molekularformel |
C20H24N4O12Sn |
Molekulargewicht |
631.1 g/mol |
IUPAC-Name |
5-oxopyrrolidine-2-carboxylate;tin(4+) |
InChI |
InChI=1S/4C5H7NO3.Sn/c4*7-4-2-1-3(6-4)5(8)9;/h4*3H,1-2H2,(H,6,7)(H,8,9);/q;;;;+4/p-4 |
InChI-Schlüssel |
IQCMNTVCGMNTLL-UHFFFAOYSA-J |
Kanonische SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


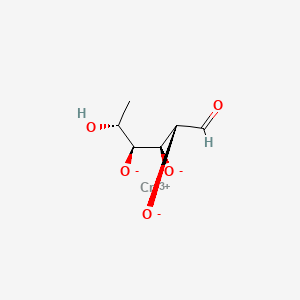
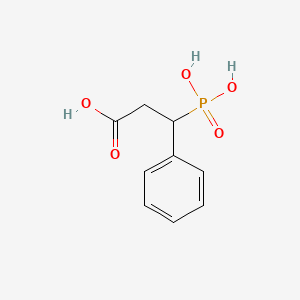
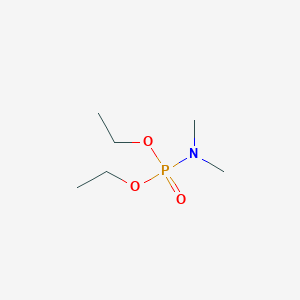
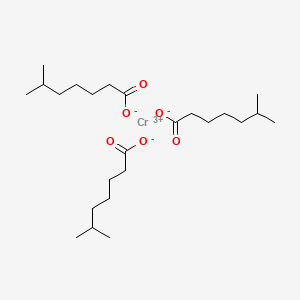

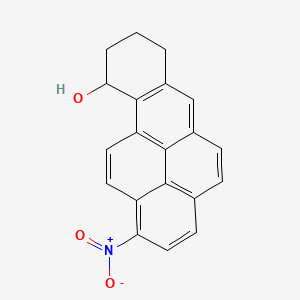
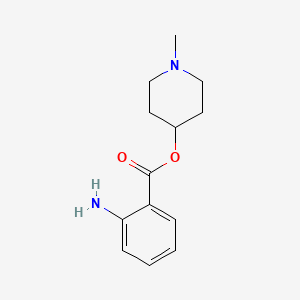
![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)
